2-bromo-N-(2,4-dimethylphenyl)butanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,4-dimethylphenyl)butanamide typically involves the bromination of N-(2,4-dimethylphenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butanamide chain .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,4-dimethylphenyl)butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products include substituted butanamides.
Reduction Reactions: Products include the corresponding amines.
Oxidation Reactions: Products include various oxidized derivatives.
Scientific Research Applications
2-Bromo-N-(2,4-dimethylphenyl)butanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,4-dimethylphenyl)butanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2,4-dimethoxyphenyl)butanamide: Similar structure but with methoxy groups instead of methyl groups.
2-Bromo-N-(3,4-dimethylphenyl)butanamide: Similar structure but with different positions of the methyl groups.
2-Bromo-N-(2,6-dimethylphenyl)butanamide: Similar structure but with different positions of the methyl groups.
Uniqueness
2-Bromo-N-(2,4-dimethylphenyl)butanamide is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. The presence of bromine and the specific positions of the methyl groups contribute to its distinct properties and applications .
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-6-5-8(2)7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGUIAEHMNDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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